Pyrimidin-2-yl(thiophen-3-yl)methanamine
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Overview
Description
Pyrimidin-2-yl(thiophen-3-yl)methanamine: is a heterocyclic compound that contains both pyrimidine and thiophene rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidin-2-yl(thiophen-3-yl)methanamine typically involves the condensation of a pyrimidine derivative with a thiophene derivative. One common method is the reaction of 2-aminopyrimidine with 3-bromothiophene in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
Pyrimidin-2-yl(thiophen-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous conditions.
Substitution: Various nucleophiles (amines, thiols); typically in polar solvents like DMF or DMSO.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
Pyrimidin-2-yl(thiophen-3-yl)methanamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Used in the development of novel materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of Pyrimidin-2-yl(thiophen-3-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- Pyridin-2-yl(thiophen-3-yl)methanamine
- Pyrimidin-2-yl(thiophen-2-yl)methanamine
- Pyridin-3-yl(thiophen-2-yl)methanamine
Uniqueness
Pyrimidin-2-yl(thiophen-3-yl)methanamine is unique due to the specific arrangement of its pyrimidine and thiophene rings, which can confer distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications .
Properties
Molecular Formula |
C9H9N3S |
---|---|
Molecular Weight |
191.26 g/mol |
IUPAC Name |
pyrimidin-2-yl(thiophen-3-yl)methanamine |
InChI |
InChI=1S/C9H9N3S/c10-8(7-2-5-13-6-7)9-11-3-1-4-12-9/h1-6,8H,10H2 |
InChI Key |
SMYDZFWBNGXEAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)C(C2=CSC=C2)N |
Origin of Product |
United States |
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